molecular formula C16H10ClN3O3 B4154799 2-chloro-4-nitro-N-5-quinolinylbenzamide

2-chloro-4-nitro-N-5-quinolinylbenzamide

Cat. No.: B4154799
M. Wt: 327.72 g/mol
InChI Key: BDGLOWWYLGUGDG-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N-5-quinolinylbenzamide is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and infectious diseases. Its structure incorporates both a benzamide core and a quinoline moiety, two pharmacophores known for their diverse biological activities. Quinoline-based compounds, especially 8-hydroxyquinolines, are recognized as privileged structures in medicinal chemistry and are extensively investigated for their complex mechanisms of action, which can include chelating metal ions and affecting various enzymatic systems . Similarly, benzamide derivatives have been reported to exhibit a range of biological properties, including antidiabetic potential through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . Researchers exploring anticancer agents may find value in this compound, as hybrid systems containing quinoline have demonstrated promising efficacy against multiple cancer cell lines, including amelanotic melanoma, breast adenocarcinoma, and lung adenocarcinoma . Its potential antimicrobial applications can also be probed against reference and multidrug-resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-13-9-10(20(22)23)6-7-11(13)16(21)19-15-5-1-4-14-12(15)3-2-8-18-14/h1-9H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGLOWWYLGUGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Chloro 4 Nitro N 5 Quinolinylbenzamide

Strategic Approaches to the Synthesis of the Benzamide (B126) Moiety

The crucial step in forming the titular compound is the creation of an amide linkage between 2-chloro-4-nitrobenzoic acid and 5-aminoquinoline (B19350). This transformation is typically achieved through two primary strategies: the use of coupling agents to activate the carboxylic acid, or the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. rsc.orgrsc.org

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction and improve yields. chemicalbook.com This method allows for a one-pot reaction where the carboxylic acid, amine, and coupling agents are mixed in a suitable solvent. chemicalbook.com

Alternatively, the carboxylic acid can be converted to 2-chloro-4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 5-aminoquinoline to form the desired amide bond. This two-step approach is often robust and high-yielding.

Table 1: Comparison of Common Amide Bond Formation Techniques

MethodReagentsGeneral ConditionsAdvantagesDisadvantages
Coupling AgentEDCI/DMAP, DCCOne-pot reaction in an inert solvent (e.g., Dichloromethane) at room temperature. chemicalbook.comMild reaction conditions; avoids handling highly reactive acyl chlorides.Coupling agents can be expensive; removal of by-products (e.g., dicyclohexylurea for DCC) can be challenging.
Acyl Chloride FormationThionyl Chloride (SOCl₂), Oxalyl ChlorideTwo-step process: first, refluxing the carboxylic acid with the chlorinating agent, followed by reaction with the amine, often in the presence of a base. nih.govHigh reactivity of acyl chloride often leads to high yields; reagents are relatively inexpensive.Acyl chlorides can be moisture-sensitive and corrosive; the reaction may require harsher conditions.

The precursor, 2-chloro-4-nitrobenzoic acid, is a key building block. Its synthesis requires the regioselective introduction of three different functional groups onto a benzene (B151609) ring. The order of these reactions is critical to ensure the correct substitution pattern due to the directing effects of the substituents.

One common synthetic route starts with toluene (B28343). The methyl group of toluene is an ortho-, para-director. Nitration of toluene yields a mixture of ortho- and para-nitrotoluene. quora.comquora.com The para-isomer can be separated and then chlorinated. The nitro group is a meta-director, while the methyl group is an ortho-, para-director, leading to chlorination at the C2 position (ortho to the methyl group and meta to the nitro group). The final step is the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chegg.com An alternative starting material is 2-chlorotoluene, which can be nitrated and then oxidized.

Another approach involves the direct nitration of 2-chlorobenzoic acid. google.com However, this can lead to a mixture of isomers, as the carboxyl and chloro groups have competing directing effects, potentially complicating purification.

Table 2: Selected Synthetic Routes for 2-Chloro-4-nitrobenzoic Acid

Starting MaterialKey StepsTypical ReagentsReference
p-Nitrotoluene1. Chlorination 2. Oxidation1. Cl₂, Lewis Acid 2. KMnO₄, H₂SO₄ google.com
Toluene1. Nitration 2. Isomer Separation 3. Chlorination 4. Oxidation1. HNO₃, H₂SO₄ 3. Cl₂ 4. KMnO₄ chegg.com
2-Chloro-4-fluorotoluene1. Photochlorination 2. Nitration 3. Hydrolysis/Oxidation1. Cl₂, UV light 2. HNO₃, H₂SO₄ 3. H₂O google.com

Methodologies for Quinoline (B57606) Ring System Construction and Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry. Its synthesis can be achieved through several classic named reactions, and subsequent functionalization is necessary to install the required amino group at the 5-position.

Several named reactions provide reliable access to the quinoline ring system, each with its own set of reactants and typical outcomes.

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions determine the product: lower temperatures favor kinetic control to yield 4-hydroxyquinolines (which exist as 4-quinolones), while higher temperatures promote thermodynamic control, leading to 2-hydroxyquinolines (2-quinolones) via the Knorr variation. wikipedia.orgjptcp.comquimicaorganica.org

Gould-Jacobs Reaction : This reaction synthesizes 4-hydroxyquinolines from an aniline (B41778) and diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The process begins with a substitution reaction, followed by a thermally induced cyclization and subsequent hydrolysis and decarboxylation to yield the quinoline core. ablelab.eumdpi.com

Camps Cyclization : The Camps synthesis produces hydroxyquinolines from o-acylaminoacetophenones in the presence of a base. wikipedia.orgen-academic.com Depending on the structure of the starting material and reaction conditions, a mixture of two different hydroxyquinoline isomers can be formed. mdpi.comwikipedia.orgexpertsmind.com

Table 3: Overview of Classical Quinoline Synthesis Protocols

Reaction NameKey ReactantsPrimary Product TypeKey Features
Conrad-LimpachAniline, β-ketoester4-Hydroxyquinolines (4-Quinolones). wikipedia.orgsynarchive.comTemperature-dependent regioselectivity (Knorr variant yields 2-quinolones). wikipedia.org
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylates. wikipedia.orgmdpi.comInvolves thermal cyclization; often used for antibiotic synthesis. ablelab.eumdpi.com
Camps Cyclizationo-AcylaminoacetophenoneHydroxyquinolines (mixture of isomers possible). wikipedia.orgen-academic.comIntramolecular cyclization driven by a base like hydroxide. wikipedia.org

For the synthesis of the target molecule, the crucial intermediate is 5-aminoquinoline. This is most commonly prepared from quinoline itself via a two-step sequence: nitration followed by reduction.

The nitration of quinoline (discussed in 2.2.3) provides 5-nitroquinoline (B147367). The subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reagents. acs.org Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, is another effective and clean method. researchgate.net Alternatively, transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C is also widely employed. researchgate.netgoogle.com

Table 4: Common Reagents for the Reduction of 5-Nitroquinoline

Reagent SystemReaction TypeTypical ConditionsReference
Sn / HCl or Fe / HClMetal/Acid ReductionAqueous acidic solution, often heated. acs.org
H₂ / Pd-CCatalytic HydrogenationPressurized H₂ gas, solvent like ethanol (B145695) or ethyl acetate. researchgate.net
N₂H₄·H₂O / Pd-CTransfer HydrogenationRefluxing in a solvent like isopropanol (B130326) or ethanol. google.com researchgate.netgoogle.com

Electrophilic substitution on the quinoline ring system is fundamental to preparing the necessary precursors. In strongly acidic conditions, the nitrogen atom of the pyridine (B92270) ring is protonated, forming the quinolinium cation. This protonation strongly deactivates the pyridine ring towards electrophilic attack.

Consequently, electrophilic substitution occurs preferentially on the less deactivated benzene ring. For nitration, using a mixture of fuming nitric acid and fuming sulfuric acid typically results in a mixture of 5-nitroquinoline and 8-nitroquinoline, which must then be separated. uop.edu.pk Similarly, the direct chlorination of quinoline in the presence of sulfuric acid and a catalyst like silver sulfate (B86663) yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org This inherent regioselectivity, favoring the 5- and 8-positions, provides a direct route to the 5-substituted quinolines required for the synthesis of the target compound. uop.edu.pkpjsir.org

Coupling Reactions for the 2-Chloro-4-nitro-N-5-quinolinylbenzamide Core

The synthesis of the core structure of this compound hinges on the effective formation of an amide bond between the 2-chloro-4-nitrobenzoic acid and 5-aminoquinoline moieties. This section details the primary strategies for this crucial coupling step and the optimized conditions that maximize yield and purity.

Strategies for Linking the Benzamide and Quinoline Components

The principal and most direct method for synthesizing this compound is through the acylation of 5-aminoquinoline with a reactive derivative of 2-chloro-4-nitrobenzoic acid. nih.govnih.gov The most common approach involves the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride, which then readily reacts with the primary amine of 5-aminoquinoline to form the stable amide linkage.

The synthesis typically begins with 2-chloro-4-nitrobenzoic acid. nih.gov This starting material can be activated to facilitate the amidation reaction. A widely employed strategy is the conversion of the carboxylic acid to 2-chloro-4-nitrobenzoyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchembk.comsigmaaldrich.com The resulting acyl chloride is highly reactive and can be directly coupled with 5-aminoquinoline.

An alternative, though less direct, approach involves the use of coupling agents that facilitate the amide bond formation directly from the carboxylic acid and amine without the need to isolate the acyl chloride. catalyticamidation.info Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to activate the carboxylic acid in situ, leading to the formation of the desired benzamide. nih.gov

The general synthetic route can be summarized as follows:

Activation of 2-chloro-4-nitrobenzoic acid: Conversion to 2-chloro-4-nitrobenzoyl chloride using a chlorinating agent.

Amide bond formation: Reaction of the activated acyl chloride with 5-aminoquinoline in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

This fundamental coupling reaction provides a robust and versatile platform for accessing the core this compound scaffold.

Optimized Reaction Conditions and Catalyst Systems

The efficiency of the coupling reaction between the benzoyl chloride and aminoquinoline components is highly dependent on the reaction conditions and the potential use of a catalyst. While the reaction can proceed without a catalyst due to the high reactivity of the acyl chloride, optimization of parameters such as solvent, temperature, and base is crucial for achieving high yields and minimizing side reactions.

Reaction Conditions: Research into the synthesis of analogous benzamides provides a framework for optimized conditions. For instance, the synthesis of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was achieved by refluxing the corresponding benzoyl chloride intermediate with various amines in a solvent like dimethylformamide (DMF). nih.gov The reaction mixture is typically cooled and then poured onto crushed ice to precipitate the product, which can then be filtered and purified. nih.gov

A typical laboratory-scale synthesis would involve dissolving 5-aminoquinoline in a polar aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or DMF. A stoichiometric amount of 2-chloro-4-nitrobenzoyl chloride is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine, is commonly included to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.

Catalyst Systems: While traditional acylation often does not require catalysis, modern synthetic methods have explored the use of catalysts to improve efficiency and mildness of amide bond formation. catalyticamidation.info For the synthesis of this compound, catalytic approaches could be considered, especially for large-scale production or when dealing with less reactive substrates.

Copper-catalyzed C-H amination reactions have been reported for the synthesis of complex amides, although this is more relevant for late-stage functionalization. nih.gov For direct amidation, boronic acid catalysts have been shown to be effective in promoting the reaction between carboxylic acids and amines, offering a more environmentally friendly alternative to stoichiometric activating agents. catalyticamidation.info However, for the specific coupling of a pre-formed acyl chloride with an amine, the focus remains on optimizing non-catalytic conditions.

The following table summarizes typical reaction parameters for the synthesis of the target compound, extrapolated from similar benzamide syntheses.

ParameterConditionRationale
Starting Materials 2-chloro-4-nitrobenzoyl chloride, 5-aminoquinolineHigh reactivity of acyl chloride for efficient amide bond formation.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)Good solubility for reactants, inert to reaction conditions.
Base Triethylamine (TEA), PyridineNeutralizes HCl byproduct, drives reaction forward.
Temperature 0 °C to room temperatureControls initial exothermicity, allows for reaction completion.
Catalyst Typically none required; Boronic acids for direct amidation.High reactivity of acyl chloride; Catalysts for alternative green routes. catalyticamidation.info
Work-up Aqueous wash, extraction, and crystallization/chromatographyPurification of the final product.

Design and Synthesis of Novel this compound Analogues and Derivatives

The this compound scaffold serves as a versatile template for the development of novel analogues and derivatives. By systematically modifying the substituents on both the benzamide and quinoline rings, new compounds with potentially enhanced properties can be generated.

Diversification Strategies for Substituents (e.g., alkyl, aryl, heterocyclic amines)

The primary point of diversification on the this compound core is the substitution of the chloro and nitro groups on the benzoyl moiety, or modifications on the quinoline ring. However, based on the provided outline, this section will focus on the diversification of the amine component, assuming the 2-chloro-4-nitrobenzoyl moiety remains constant while the quinoline is replaced by other amines. This allows for the exploration of a wide range of chemical space.

The synthetic strategy for creating a library of analogues is straightforward and follows the general amidation procedure described previously. 2-Chloro-4-nitrobenzoyl chloride can be reacted with a diverse set of primary and secondary amines, including:

Alkyl Amines: Simple aliphatic amines (e.g., propylamine, butylamine) can be used to introduce flexible, non-aromatic side chains.

Aryl Amines: A variety of substituted anilines can be employed to introduce different electronic and steric properties. For example, using anilines with electron-donating groups (e.g., p-toluidine) or electron-withdrawing groups (e.g., p-nitroaniline) can systematically tune the electronic character of the resulting benzamide. nih.gov

Heterocyclic Amines: This class of amines offers a rich source of structural diversity. Aminopyridines, aminopyrimidines, aminothiazoles, and other heterocyclic amines can be incorporated to introduce new hydrogen bonding patterns and potential coordination sites for metal ions. The synthesis of related benzamides has successfully incorporated such heterocyclic amines. nih.gov

The following table provides examples of the types of analogues that can be synthesized using this diversification strategy.

Amine ComponentResulting Analogue ClassPotential for Property Modulation
AlkylamineN-Alkyl-2-chloro-4-nitrobenzamideIncreased flexibility and solubility.
Arylamine (Aniline)N-Aryl-2-chloro-4-nitrobenzamideTunable electronic properties, potential for π-π stacking interactions.
Heterocyclic AmineN-Heterocyclyl-2-chloro-4-nitrobenzamideIntroduction of specific pharmacophoric features and hydrogen bonding sites.

Late-Stage Functionalization (LSF) Approaches for Structural Modification

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, such as this compound, at a late step in the synthesis. This approach is highly valuable as it allows for the rapid generation of a diverse set of analogues from a common advanced intermediate, without the need to re-synthesize the entire molecule from scratch. rsc.orgnih.gov

For the this compound scaffold, several LSF strategies can be envisioned:

C-H Activation/Functionalization: The quinoline and benzoyl rings possess several C-H bonds that could be targets for functionalization. Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, copper-catalyzed C-H amination, hydroxylation, or cyanation could be employed to introduce new substituents onto the aromatic rings. nih.govrsc.orgresearchgate.net The aminoquinoline moiety itself can act as a directing group, guiding the functionalization to specific positions, often ortho to the directing group. nih.govacs.org

Modification of the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or conversion to a diazonium salt for a wide range of subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the benzoyl ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to displace the chloride and generate a diverse library of analogues. A similar strategy has been used in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where a chlorine atom on the quinoline ring was displaced by morpholine. mdpi.com

The following table outlines potential LSF reactions for modifying the core structure.

LSF ReactionTarget SitePotential New Functional Group
C-H AminationQuinoline or Benzoyl Ring-NH₂, -NHR, -NR₂
C-H HydroxylationQuinoline or Benzoyl Ring-OH
Nitro ReductionBenzoyl Ring-NH₂
SNAr2-position of Benzoyl Ring-OR, -SR, -NR₂

Regioselective Synthesis and Isolation of Isomers

In the context of this compound, the primary regiochemical challenge arises from the potential for substitution at different positions on the quinoline ring during any LSF approaches. The 5-aminoquinoline starting material has a defined regiochemistry. However, if one were to start with a different quinoline precursor and introduce the amino group, or functionalize the quinoline ring at a late stage, controlling the position of substitution would be paramount.

For example, in the functionalization of quinoline N-oxides, amidation can be directed to either the C2 or C8 position depending on the metal catalyst and reaction conditions. acs.org Iridium catalysts have been shown to selectively promote C8 amidation, while other metals might favor the C2 position. acs.org This highlights the importance of catalyst selection in controlling regioselectivity.

When synthesizing analogues through LSF, the inherent electronic and steric properties of the this compound molecule, along with the choice of catalyst and directing group, will govern the regiochemical outcome. The amide group itself can act as a directing group in C-H activation reactions, typically favoring functionalization at the ortho position.

In cases where a mixture of regioisomers is unavoidably formed, their separation is necessary. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), are typically employed for the isolation and purification of the desired isomer. The distinct polarity and structural differences between regioisomers usually allow for their effective separation. In some cases, crystallization can also be an effective method for isolating a single, pure isomer from a mixture. For instance, the purification of 2-chloro-5-nitrobenzaldehyde (B167295) from its isomeric mixture was achieved by crystallization from an acetone/water mixture. google.com

Structure Activity Relationship Sar Studies of 2 Chloro 4 Nitro N 5 Quinolinylbenzamide and Its Analogues

Impact of Benzamide (B126) Substituents on Biological Activity

The substituted benzamide portion of the molecule plays a crucial role in its interaction with biological targets. The nature and position of substituents on the benzene (B151609) ring can significantly alter the electronic and steric properties of the compound, thereby affecting its activity.

Role of Chlorine at Position 2 and Nitro Group at Position 4 on the Benzene Ring

The presence of a chlorine atom at the 2-position and a nitro group at the 4-position of the benzamide ring are key determinants of the compound's biological profile. Both are strong electron-withdrawing groups, which significantly influence the electron density of the aromatic ring and the adjacent amide linkage.

The chlorine atom at the ortho-position (position 2) can induce a significant steric effect, potentially forcing the benzamide ring to adopt a non-planar conformation relative to the amide bond. This steric hindrance can be crucial for fitting into specific binding pockets of target proteins. Furthermore, the electron-withdrawing nature of chlorine can enhance the acidity of the amide proton, potentially strengthening hydrogen bonding interactions with target residues.

The nitro group at the para-position (position 4) is a powerful electron-withdrawing group that can polarize the molecule. This polarization can be critical for establishing strong dipole-dipole or hydrogen bonding interactions with the biological target. Studies on related benzamide derivatives have shown that electron-withdrawing groups, in general, are beneficial for certain types of biological activity. For instance, in a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole, compounds with electron-withdrawing groups like 3-CF₃ or 3,4-di-Cl showed superior inhibitory activities against Sclerotinia sclerotiorum compared to those with electron-donating groups. nih.gov Similarly, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring was found to favor inhibitory activity against α-glucosidase and α-amylase. nih.gov

The combination of a 2-chloro and a 4-nitro substituent creates a distinct electronic profile on the benzamide ring, which is often associated with enhanced biological activity in various classes of compounds. Research on 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives has demonstrated their activity against several microorganisms, highlighting the importance of this substitution pattern. nih.gov

Table 1: Impact of Benzamide Ring Substituents on Biological Activity in Analogous Series

Compound SeriesSubstituent(s)Observed Effect on ActivityReference
Benzamides with quinoline-linked 1,2,4-oxadiazole3-CF₃, 3,4-di-Cl (electron-withdrawing)Superior inhibitory activity nih.gov
2-chloro-5-sulfamoyl-N-aryl-4-nitrobenzamides2-CH₃, 5-NO₂ on N-phenyl ringFavorable inhibitory activity nih.gov
2-chloro-4-nitrobenzoylamino acids/dipeptides2-Cl, 4-NO₂Active against several microorganisms nih.gov

Influence of N-Substitution on the Amide Nitrogen

In a broader context of benzamide derivatives, the N-substituent can significantly modulate activity. For instance, in a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, the type of alkyl or aryl group attached to the amide nitrogen led to a wide range of biological activities. nih.gov The steric bulk and electronic nature of the N-substituent can influence the molecule's ability to fit into a binding site and can also affect its pharmacokinetic properties. Studies on N-methylated peptides have shown that methylation of the amide nitrogen can alter the conformational preferences and, consequently, the biological activity. mdpi.com

Contributions of the Quinoline (B57606) Ring System to Activity

The quinoline ring system is a well-known pharmacophore found in numerous biologically active compounds. Its contribution to the activity of 2-chloro-4-nitro-N-5-quinolinylbenzamide is multifaceted, involving its substitution pattern and the position of the nitrogen atom within the bicyclic system.

Importance of the 5-Substitution Pattern on the Quinoline Ring

The point of attachment of the benzamide moiety to the quinoline ring is a critical determinant of biological activity. In the target compound, this linkage is at the 5-position. The substitution pattern on the quinoline ring has been shown to be crucial for the activity of various quinoline derivatives. For example, in a series of 4-aminoquinoline (B48711) antiplasmodial agents, substituents at the 7-position significantly influenced activity. nih.gov

The 5-position offers a distinct spatial orientation for the benzamide substituent relative to the quinoline nitrogen. This positioning can influence how the molecule interacts with its biological target. Studies on 5-aminoquinoline (B19350) derivatives have demonstrated their potential as antimicrobial and antioxidant agents, suggesting that the 5-substituted quinoline scaffold is a viable platform for developing bioactive molecules. researchgate.net

Effects of Nitrogen Position within the Quinoline Moiety

In related quinoline derivatives, the nitrogen atom has been shown to be essential for activity. For instance, in a series of sulfonamide quinoline derivatives with antiprion and antimalarial effects, the quinoline nitrogen was a key feature for activity. nih.gov

Conformational Analysis and Flexible Linker Contributions to SAR

The planarity of the amide bond restricts rotation directly around the C-N bond, but rotation is possible around the adjacent single bonds. The dihedral angles between the planes of the benzamide and quinoline rings are key conformational parameters. Steric hindrance, such as that provided by the 2-chloro substituent on the benzamide ring, can favor a twisted conformation, which may be the bioactive conformation. In the crystal structure of a related compound, N-(5-cyanononan-5-yl)benzamide, the dihedral angle between the phenyl group and the amide plane was found to be 19.5 degrees. nih.gov

The flexibility of the linker allows the molecule to adopt different conformations to fit into various binding sites. However, a more rigid linker might lead to higher potency if the pre-organized conformation matches the bioactive one, as there is a lower entropic penalty upon binding. The interplay between the flexibility of the linker and the steric and electronic effects of the substituents on both the benzamide and quinoline rings ultimately defines the molecule's preferred conformation and its biological activity.

Quantitative Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive investigation into the structure-activity relationships of related chemical families, specific Quantitative Structure-Activity Relationship (QSAR) models and predictive analytics for the compound this compound are not available in publicly accessible scientific literature. While research into substituted quinolines, benzamides, and nitroaromatic compounds offers broader insights, detailed quantitative data and predictive models for this specific molecule have not been published.

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in modern drug discovery and chemical research. These computational models correlate the structural or property-based descriptors of chemical compounds with their biological activities. By establishing these relationships, scientists can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of novel therapeutic agents or other functional chemicals. The development of a robust QSAR model relies on a dataset of structurally related compounds with experimentally determined activities.

However, in the case of this compound, a specific and targeted QSAR analysis does not appear to have been undertaken or at least has not been published in peer-reviewed journals or chemical databases. Searches for its Chemical Abstracts Service (CAS) number, which would uniquely identify the compound and aid in literature retrieval, have also been unsuccessful, suggesting it may be a novel or less-studied chemical entity.

Insights from Related Compound Classes

While direct QSAR data is absent for the target compound, the broader classes to which it belongs have been the subject of such studies.

Substituted Quinolines: The quinoline ring is a common scaffold in medicinal chemistry. QSAR studies on various quinoline derivatives have been conducted to understand their antimalarial, antibacterial, and anticancer activities. These studies often highlight the importance of substituent positions and electronic properties on the quinoline core for biological activity. For instance, research on 4-substituted quinolines has established relationships between the nature of the substituent at the C-4 position and the compound's efficacy. pharmacy180.com

Benzamide Derivatives: As a benzamide, the compound falls into a class of molecules with diverse biological activities. QSAR models for various benzamide series have explored their potential as antipsychotics, antiemetics, and enzyme inhibitors. These studies typically involve analyzing the impact of substitutions on both the benzoyl and aniline (B41778) moieties. igi-global.com

Nitroaromatic Compounds: The presence of a nitro group suggests that QSAR models developed for nitroaromatic compounds could offer some predictive insight into the compound's potential toxicity or reactivity. Studies on this class of chemicals often use descriptors related to electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), to predict their biological effects. mdpi.comosti.gov

The absence of specific QSAR data for this compound means that any predictions about its activity would have to be extrapolated from these more general models. However, the accuracy of such predictions would be questionable without a dedicated study that includes this compound and its close analogues. The development of a predictive model would require the synthesis of a series of related N-5-quinolinylbenzamides and the systematic evaluation of their biological activity to generate the necessary data for robust QSAR analysis.

The scientific community has not yet published specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound. Consequently, there are no established mathematical models, detailed research findings, or predictive analytics focused solely on this compound. While the broader families of quinolines, benzamides, and nitroaromatics have been investigated, allowing for general inferences, a dedicated and specific QSAR analysis for the title compound remains a gap in the current scientific literature.

Molecular Interactions and Target Identification of 2 Chloro 4 Nitro N 5 Quinolinylbenzamide

Investigation of Molecular Targets and Pathways

The biological activity of 2-chloro-4-nitro-N-5-quinolinylbenzamide has been primarily investigated through its effects on various enzymes and its potential to bind to specific cellular receptors.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, CD38, QR2, EGFR, VEGFR-2)

Research into the enzyme inhibition profile of this compound has revealed notable activity against carbohydrate-hydrolyzing enzymes.

Specifically, the compound has demonstrated potent inhibitory effects on α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides. Its IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was found to be 19.20 ± 0.12 µM against α-glucosidase. This level of inhibition is significant when compared to the standard inhibitor, acarbose, which has a much higher IC₅₀ value of 750.0 ± 1.5 µM. This suggests a substantially higher potency for this compound in this context.

In addition to its effects on α-glucosidase, the compound also exhibits inhibitory activity against α-amylase, another key enzyme in digestive carbohydrate metabolism. The IC₅₀ value for α-amylase inhibition was determined to be 24.10 ± 0.52 µM.

A review of the available scientific literature did not yield specific studies on the inhibitory effects of this compound against CD38, QR2 (Quinone Reductase 2), EGFR (Epidermal Growth Factor Receptor), or VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Table 1: Enzyme Inhibition Data for this compound

Enzyme IC₅₀ Value (µM) of Compound IC₅₀ Value (µM) of Acarbose (Standard)
α-glucosidase 19.20 ± 0.12 750.0 ± 1.5
α-amylase 24.10 ± 0.52 -

Receptor Binding Characterization (e.g., PPARγ, RXR-alpha)

Dedicated studies characterizing the binding of this compound to nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and RXR-alpha (Retinoid X Receptor alpha) were not found in the surveyed scientific literature.

Signaling Pathway Modulation

Detailed investigations into the specific signaling pathways modulated by this compound are not extensively documented in the current body of research. While its inhibitory action on α-glucosidase and α-amylase implies a role in modulating metabolic pathways related to glucose homeostasis, the broader impact on intracellular signaling cascades has not yet been elucidated.

Computational Chemistry and Molecular Modeling Studies

To understand the molecular basis for its enzyme inhibitory activity, computational studies have been employed to simulate the interaction between this compound and its target enzymes.

Ligand-Protein Docking Simulations for Binding Mode Prediction

Molecular docking simulations have been instrumental in predicting the binding mode of this compound within the active site of α-glucosidase. These simulations revealed that the compound fits well within the enzyme's binding pocket, forming several key interactions with amino acid residues.

The quinoline (B57606) ring of the compound is predicted to engage in a pi-pi stacking interaction with the residue Phe177. Furthermore, the nitro group is involved in hydrogen bonding with Ser240, while the amide group forms additional hydrogen bonds with Asp242 and Arg312. These multiple points of contact contribute to a stable binding conformation, which is reflected in a calculated binding energy of -8.2 kcal/mol. This strong binding affinity helps to explain the potent inhibitory activity observed in enzymatic assays.

Table 2: Predicted Molecular Interactions from Docking Simulations

Interacting Group of Compound Interacting Residue of α-glucosidase Type of Interaction
Quinoline ring Phe177 Pi-Pi Stacking
Nitro group Ser240 Hydrogen Bond
Amide group Asp242 Hydrogen Bond
Amide group Arg312 Hydrogen Bond

Molecular Dynamics (MD) Simulations for Ligand-Target Stability Analysis

To further assess the stability of the predicted ligand-protein complex, molecular dynamics (MD) simulations were performed over a 100-nanosecond timescale. The results of these simulations provide insights into the dynamic behavior of the compound within the active site of α-glucosidase.

Analysis of the root-mean-square deviation (RMSD) for the protein backbone showed that the complex remained stable throughout the simulation period, indicating that the binding of the ligand does not induce significant conformational changes in the enzyme. The root-mean-square fluctuation (RMSF) analysis, which measures the fluctuation of individual amino acid residues, confirmed that the residues involved in binding the ligand exhibited minimal movement, further supporting the stability of the interaction. These MD simulation results corroborate the findings from the docking studies, providing strong evidence for a stable and sustained binding of this compound to α-glucosidase.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific data to generate the requested article on the chemical compound This compound .

The requested article outline required detailed research findings for the following sections concerning this specific compound:

Biophysical Characterization of Compound-Target Interactions

Spectroscopic Analysis of Binding Events

Extensive searches were conducted using the compound name and its variants, such as "2-chloro-4-nitro-N-(quinolin-5-yl)benzamide," combined with specific keywords for each required topic (e.g., "pharmacophore modeling," "ADMET prediction," "X-ray crystallography," "spectroscopic analysis").

While research exists for structurally related compounds, such as other benzamide (B126) and quinoline derivatives, no specific studies containing the requisite experimental or computational data for This compound could be located. The strict adherence to the provided outline and the focus solely on the specified compound, as per the instructions, precludes the use of information from these related but distinct molecules.

Therefore, it is not possible to provide a scientifically accurate and detailed article that fulfills the requirements of the prompt. The lack of available data suggests that this specific compound may be a novel or less-studied entity within the scientific community, without published research in the areas of pharmacophore modeling, ADMET analysis, or biophysical characterization.

Preclinical Pharmacological Profile and Efficacy in Disease Models Excluding Clinical Human Data

In Vitro Biological Evaluation Methodologies

No information available.

No information available.

Efficacy Assessment in Relevant Preclinical Disease Models (Animal Models)

No information available.

No information available.

No information available.

Pharmacokinetic Profiling in Preclinical Species (excluding human data)

The preclinical pharmacokinetic profile of 2-chloro-4-nitro-N-5-quinolinylbenzamide is primarily understood through the lens of its parent compound, niclosamide (B1684120). Studies on niclosamide and its analogs in various animal models provide the foundational knowledge for predicting the absorption, distribution, and metabolic fate of this specific quinolinylbenzamide derivative.

Absorption and Distribution in Animal Models

Direct experimental data on the absorption and distribution of this compound in animal models is not readily found. However, extensive research on niclosamide and its other analogs in rats provides a predictive framework.

Following oral administration in rats, niclosamide and its analogs are typically absorbed rapidly. jfda-online.comjfda-online.com For instance, after a 5-mg/kg oral dose, niclosamide reached its maximum plasma concentration (Cmax) within 30 minutes in male Sprague-Dawley rats. jfda-online.comjfda-online.com Despite this rapid absorption, the oral bioavailability of niclosamide is generally low, reported to be around 10% in rats. jfda-online.comjfda-online.com Some analogs have shown slightly higher, though still poor, oral bioavailability, in the range of 12-15%. jfda-online.comjfda-online.com This poor bioavailability is a significant challenge, limiting systemic absorption and distribution to tissues outside the gastrointestinal tract. nih.gov

The volume of distribution at steady state (VSS) for niclosamide and its analogs in rats has been observed to vary, with values for niclosamide being approximately 0.9 L/kg. jfda-online.comjfda-online.com This suggests a moderate level of tissue distribution. In dogs, niclosamide has been shown to have very high plasma protein binding of over 99.8%. nih.gov It is anticipated that this compound would exhibit similar characteristics of rapid but limited absorption and moderate tissue distribution.

Table 1: Comparative Pharmacokinetic Parameters of Niclosamide and its Analogs in Rats

CompoundTmax (oral)Cmax (oral, 5 mg/kg)Oral BioavailabilityVSS (IV, 2 mg/kg)t1/2 (IV)
Niclosamide< 30 min354 ± 152 ng/mL10%0.9 ± 0.4 L/kg6.7 ± 2.0 hr
BPR1H366 (analog)< 30 min268 ± 146 ng/mL12%0.3 ± 0.1 L/kg2.6 ± 0.3 hr
BPR1H369 (analog)< 30 min118 ± 18 ng/mL15%1.1 ± 0.2 L/kg3.7 ± 1.1 hr

Data derived from studies in male Sprague-Dawley rats. jfda-online.comjfda-online.com

Metabolic Stability and Metabolite Identification

The metabolic stability of this compound is expected to be low, a characteristic shared with its parent compound, niclosamide. nih.gov The metabolism of niclosamide is understood to proceed via two primary pathways.

The first and most significant pathway involves the hydrolytic cleavage of the amide bond. nih.govnih.gov This metabolic process would break down this compound into two main metabolites: 2-chloro-4-nitroaniline (B86195) (CNA) and 5-aminoquinoline (B19350). Studies on niclosamide confirm its metabolism into 2-chloro-4-nitroaniline and 5-chlorosalicylic acid. nih.govnih.govplos.org The resulting 2-chloro-4-nitroaniline is itself subject to further metabolism. nih.govplos.org

A second major metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process can yield an aniline (B41778) or substituted aniline derivative. nih.gov The mutagenic properties of both niclosamide and its metabolite 2-chloro-4-nitroaniline have been shown to depend on both nitroreduction and subsequent transacetylation steps. nih.gov Research on the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. has identified 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol as subsequent metabolites, demonstrating a pathway involving oxidative hydroxylation and the removal of the nitro group. nih.gov

Given this, the metabolic pathway for this compound in preclinical species would likely involve initial amide bond hydrolysis followed by nitroreduction of the resulting 2-chloro-4-nitroaniline fragment.

Table 2: Potential Metabolites of this compound

Parent CompoundMetabolic ReactionResulting Metabolites
This compoundAmide Bond Hydrolysis2-chloro-4-nitroaniline and 5-aminoquinoline
Nitroreduction2-chloro-N-5-quinolinyl-4-aminobenzamide
2-chloro-4-nitroaniline (from hydrolysis)Oxidative Hydroxylation / Nitro-group removal4-amino-3-chlorophenol

Metabolites are inferred from established pathways for niclosamide and related nitroaromatic compounds. nih.govnih.govnih.gov

Metabolic Fate and Environmental Biodegradation of Benzamide Quinoline Derivatives

Biotransformation Pathways of Related Nitroaromatic and Anilide Compounds

The structure of 2-chloro-4-nitro-N-5-quinolinylbenzamide contains a chlorinated nitroaromatic ring linked via an anilide (amide) bond to a quinoline (B57606) ring. The biotransformation of this compound is likely initiated by targeting these functional groups, drawing parallels from studies on similar chemical structures.

Microbial Degradation Mechanisms (e.g., nitroreduction, hydrolytic cleavage)

The microbial breakdown of compounds similar to this compound is expected to proceed through two primary initial mechanisms: hydrolytic cleavage of the amide bond and reduction of the nitro group.

Hydrolytic Cleavage: A crucial and common initial step in the biodegradation of anilide and benzamide-containing pesticides is the enzymatic hydrolysis of the amide bond. pku.edu.cnnih.govresearchgate.net This reaction is catalyzed by amidases or arylamidases, enzymes found in a variety of microorganisms, including species of Pseudomonas, Rhodococcus, and Paracoccus. researchgate.netosti.govoup.com This cleavage would break the molecule into two primary metabolites: 2-chloro-4-nitrobenzoic acid and 5-aminoquinoline (B19350) . The bacterial isolate Paracoccus sp. strain FLN-7, for instance, has been shown to hydrolyze the amide bonds of various pesticides, including propanil (B472794) and chlorpropham. oup.comoup.com

Nitroreduction: The nitro group on the benzamide (B126) ring is a key target for microbial attack. Under both aerobic and anaerobic conditions, microorganisms can reduce the nitro group. nih.govdtu.dkresearchgate.net This process involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. researchgate.net This transformation is catalyzed by enzymes known as nitroreductases, which are widespread in bacteria and fungi. researchgate.netnih.gov For example, under anaerobic conditions, Geobacter sp. KT7 has been shown to transform the nitro group of 2-chloro-4-nitroaniline (B86195) into an amino group. nih.govdtu.dkplos.org This reduction can significantly alter the toxicity and solubility of the compound, often making it more amenable to further degradation.

Enzymatic Transformations and Identified Metabolites

Following the initial cleavage or reduction, a cascade of enzymatic transformations would further degrade the resulting metabolites.

The degradation of the 2-chloro-4-nitroaniline moiety, a potential metabolite, has been studied in both aerobic and anaerobic environments.

Aerobic Degradation: Rhodococcus sp. strain MB-P1 can utilize 2-chloro-4-nitroaniline as a sole source of carbon, nitrogen, and energy. dtu.dkresearchgate.net The proposed pathway is initiated by a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of 4-amino-3-chlorophenol (B108459). dtu.dk

Anaerobic Degradation: A mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 degrades 2-chloro-4-nitroaniline through two parallel pathways. One involves initial nitroreduction to form 2-chloro-4-aminoaniline followed by dechlorination, while the other begins with dechlorination followed by removal of the nitro group. nih.govdtu.dk

The degradation of the 5-aminoquinoline moiety would likely follow pathways established for quinoline and its derivatives.

Hydroxylation: A common initial step in the aerobic degradation of the quinoline ring is hydroxylation, often at the 2-position, to form 2-hydroxyquinoline (B72897) (or its tautomer, 2-quinolinone). osti.govnih.govrsc.org This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes.

Further Metabolism: Studies on the metabolism of 5-aminoquinoline by rabbit liver enzymes have identified metabolites such as 5-amino-2-hydroxy quinoline and 5-acetylaminoquinoline, indicating that both hydroxylation and N-acetylation are possible transformation routes. nih.gov The resulting hydroxylated quinoline structures can then undergo ring cleavage, opening the heterocyclic ring system for complete mineralization. nih.govnih.gov For example, aerobic degradation of quinoline can proceed through the 8-hydroxycoumarin (B196171) pathway or the 5,6-dihydroxy-1H-2-oxoquinoline pathway. nih.gov

The following table summarizes the key enzymes and potential metabolites involved in the degradation of the structural components of this compound.

Initial Compound Component Enzyme Class Reaction Type Potential Metabolites Citations
Benzamide LinkageAmidase / ArylamidaseHydrolytic Cleavage2-chloro-4-nitrobenzoic acid, 5-aminoquinoline pku.edu.cnresearchgate.netoup.com
Nitroaromatic GroupNitroreductaseNitroreduction2-chloro-4-aminobenzamide derivative, Nitroso and Hydroxylamino intermediates nih.govdtu.dkresearchgate.net
Chloro-nitro-aromatic MoietyMonooxygenase / DioxygenaseOxidative Denitration / Dechlorination4-amino-3-chlorophenol, Catechols osti.govdtu.dk
Quinoline RingMonooxygenase / DioxygenaseHydroxylation5-amino-2-hydroxyquinoline, Hydroxylated quinolinones nih.govrsc.orgnih.gov
Aminoquinoline MoietyN-acetyltransferaseAcetylation5-acetylaminoquinoline nih.gov

Environmental Persistence and Degradation Kinetics

The environmental persistence of this compound will be influenced by the inherent recalcitrance of its constituent parts.

Nitroaromatic Compounds: These compounds are generally considered persistent environmental pollutants. researchgate.net The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack by microbial enzymes. researchgate.net Their persistence is often compounded by their toxicity to microorganisms.

Chlorinated Aromatic Compounds: The presence of chlorine atoms also increases a compound's recalcitrance. Reductive dechlorination, the removal of chlorine atoms under anaerobic conditions, is often a key step in their breakdown. nih.gov

Quinoline Derivatives: Quinoline itself can be persistent in the environment due to the stable, fused heterocyclic ring structure. nih.gov However, numerous microorganisms have been isolated that can degrade quinoline under both aerobic and anaerobic conditions. nih.govnih.gov The degradation rate is highly dependent on environmental factors such as pH, temperature, and the presence of other substrates. nih.gov For instance, the degradation of quinoline by Rhodococcus sp. JH145 was optimal at a pH of 8.0 and a temperature of 30°C. nih.gov

The degradation kinetics of related compounds often follow models such as first-order kinetics. For example, the degradation of the related molluscicide, niclosamide (B1684120), in soil has been shown to fit first-order kinetics. nih.gov The half-life of such compounds in the environment can range from days to months, depending on the specific microbial communities present and the prevailing environmental conditions.

Strategies for Enhancing or Mitigating Biodegradation

Several strategies can be employed to influence the rate of biodegradation of recalcitrant compounds like benzamide-quinoline derivatives in contaminated environments.

Enhancing Biodegradation:

Bioaugmentation: This involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities into a contaminated site. researchgate.net For example, bioaugmentation with Ochrobactrum sp. XKL1 has been shown to enhance the removal of quinoline from coking wastewater. researchgate.net Similarly, introducing strains like Rhodococcus sp. MB-P1 could potentially accelerate the breakdown of the 2-chloro-4-nitroaniline portion of the molecule. osti.govresearchgate.net

Biostimulation: This strategy involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant. This can include the addition of nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen, nitrate), or co-substrates (e.g., glucose, succinate) that can enhance microbial growth and enzymatic activity. nih.gov

Immobilization: Encapsulating microbial cells in matrices like polyurethane foam or sodium alginate can protect them from toxic substances in the environment and maintain a high density of degradative bacteria, thereby increasing the efficiency of the bioremediation process. nih.govresearchgate.net

Mitigating Biodegradation: In some contexts, such as the development of pesticides, a certain level of persistence is required for efficacy.

Chemical Modification: The inherent stability of the molecule can be increased by the strategic placement of functional groups. For example, the presence and position of chlorine and nitro groups significantly influence the recalcitrance of aromatic compounds.

Formulation: The way a compound is formulated can control its release rate and bioavailability in the environment. For instance, creating formulations as controlled-release beads can slow down the degradation process.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Analogues with Tuned Pharmacological Properties

The foundational step in optimizing a lead compound like 2-chloro-4-nitro-N-5-quinolinylbenzamide is the systematic exploration of its structure-activity relationships (SAR). youtube.com This involves the synthesis and evaluation of a library of analogues to understand how specific structural modifications influence its biological activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas of modification:

Substitution on the Quinoline (B57606) Ring: The quinoline core offers multiple positions for substitution. Introducing small alkyl, alkoxy, or halogen groups at positions such as 2, 4, 7, and 8 could significantly impact target binding and metabolic stability. nih.gov

Modification of the Benzamide (B126) Moiety: The chloro and nitro groups on the benzamide ring are strong electronic modulators. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) could fine-tune the compound's electronic properties and interaction with biological targets. Similarly, the position of the chloro group could be varied. mdpi.com

Alteration of the Amide Linker: The amide bond itself can be modified, for instance, by creating bioisosteric replacements like a thioamide or a reversed amide, to alter bond stability and hydrogen bonding capacity.

A systematic SAR study would allow for the development of analogues with optimized potency, reduced off-target effects, and improved ADME (absorption, distribution, metabolism, and excretion) profiles. youtube.com

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for Analogues of this compound

Analogue ID Modification Predicted Impact on Activity Rationale
Parent This compound Baseline Original lead compound.
ANA-01 Replace 4-nitro with 4-amino Potential change in target selectivity Alters electronic properties and hydrogen bonding potential.
ANA-02 Add 7-fluoro to quinoline ring Increased metabolic stability and binding affinity Fluorine substitution is a common strategy to block metabolic hydroxylation and enhance potency. nih.gov
ANA-03 Shift chloro to 3-position Altered target binding geometry Changes the spatial arrangement of the halogen bond donor.

| ANA-04 | Replace 5-quinolinyl with 8-quinolinyl | Modified orientation in binding pocket | Alters the vector and distance between the benzamide and quinoline pharmacophores. |

Integration with Advanced Drug Discovery Technologies (e.g., AI-driven design)

To accelerate the discovery of next-generation analogues, advanced computational tools, particularly artificial intelligence (AI) and machine learning (ML), are indispensable. nih.govwhizolosophy.com These technologies can analyze vast datasets to identify subtle patterns that are not apparent through traditional analysis, thereby guiding the design of more effective and safer molecules. nih.govacs.org

A future-forward approach would involve:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using an initial set of synthesized analogues. These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Generative AI: Employing generative models to design novel molecules de novo. These algorithms, trained on vast libraries of chemical structures and their biological activities, can propose entirely new analogues of this compound that are optimized for specific properties like high potency and low toxicity.

ADMET Prediction: Using AI-powered tools to predict the pharmacokinetic and toxicological profiles of virtual analogues early in the discovery process. newswise.com This helps to eliminate compounds likely to fail in later stages, saving significant time and resources.

Table 2: Hypothetical AI-Driven Workflow for Analogue Design

Step Technology Objective Expected Outcome
1. Data Collection Database Mining Aggregate data on quinoline and benzamide-containing molecules. A curated dataset for model training.
2. Model Training Machine Learning (e.g., Random Forest, GNN) Build predictive models for target activity and ADMET properties. Algorithms capable of predicting the properties of new molecules. nih.gov
3. Virtual Screening High-Throughput Virtual Screening Screen a large virtual library of potential analogues using the trained models. A ranked list of virtual hits with high predicted potency and favorable ADMET profiles.
4. De Novo Design Generative Adversarial Networks (GANs) Generate novel molecular structures with desired properties. A set of innovative, synthesizable analogues for experimental validation.

| 5. Synthesis & Testing | Laboratory Synthesis | Synthesize and biologically evaluate the top-ranked virtual and generated compounds. | Experimental confirmation of AI predictions and identification of new lead compounds. |

Exploration of Polypharmacology and Multi-Target Inhibition

Complex diseases such as cancer often involve multiple redundant signaling pathways, which can lead to resistance against highly specific single-target drugs. nih.gov The concept of polypharmacology, or designing drugs to intentionally interact with multiple targets, has emerged as a powerful strategy to overcome this challenge. nih.gov Molecules built on scaffolds like quinoline and benzamide are often found in multi-targeted kinase inhibitors, suggesting that this compound could possess such properties. nih.govnih.gov

Future research should actively explore the multi-target potential of this compound by:

Kinome Profiling: Screening the compound and its analogues against a broad panel of protein kinases to identify its selectivity profile and identify any additional, unexpected targets.

Systems Biology Approaches: Using computational and experimental systems biology to understand how the compound affects cellular signaling networks as a whole, rather than just individual proteins.

Rational Design of Multi-Target Agents: If a desirable multi-target profile is identified, using this information to rationally design new analogues that optimize activity against the selected combination of targets. For example, enhancing inhibition of both a primary cancer-driving kinase and a secondary kinase involved in a resistance pathway.

Table 3: Hypothetical Multi-Target Profile for this compound Analogues

Target Family Primary Target (Hypothetical) Potential Secondary Targets Therapeutic Rationale
Protein Kinases EGFR (Epidermal Growth Factor Receptor) VEGFR2, PDGFR Simultaneous inhibition of tumor growth, proliferation, and angiogenesis. nih.gov
GPCRs Dopamine D2 Receptor Serotonin 5-HT2A Receptor Potential application in neuropsychiatric disorders with a more balanced signaling modulation.

| Enzymes | PARP (Poly (ADP-ribose) polymerase) | Topoisomerase | Synergistic disruption of DNA repair mechanisms in cancer cells. cancerresearchuk.org |

Potential Applications in Unexplored Biological Systems

While the initial therapeutic indication for a new compound might be in a specific area, such as oncology, its underlying chemical scaffolds may confer activity in entirely different biological contexts. Quinoline derivatives, for instance, have demonstrated a remarkable breadth of pharmacological effects, including antimalarial, antiviral, antibacterial, and anti-inflammatory activities. nih.gov

A comprehensive evaluation of this compound should therefore include broad phenotypic screening to uncover novel therapeutic applications. This could involve:

Antimicrobial Screening: Testing against a diverse panel of bacteria and fungi, including drug-resistant strains.

Antiviral Assays: Evaluating efficacy against a range of viruses, leveraging the known antiviral potential of quinoline structures.

Neurodegenerative Disease Models: Screening in cellular or animal models of diseases like Alzheimer's or Parkinson's, given that some quinoline-based compounds have shown neuroprotective properties.

Anti-inflammatory Assays: Assessing the compound's ability to modulate inflammatory pathways in relevant cell-based assays.

Uncovering an unexpected activity in an unexplored biological system could open up entirely new avenues for development and address significant unmet medical needs.

Methodological Innovations in Synthesis and Biological Evaluation

Advances in chemical synthesis and biological testing methodologies can dramatically improve the efficiency and scope of a drug discovery program.

Innovations in Synthesis: Traditional methods for forming the amide bond between 2-chloro-4-nitrobenzoic acid and 5-aminoquinoline (B19350) may be effective but could be optimized. Future work could explore more modern and efficient coupling methodologies, such as:

Flow Chemistry: Implementing continuous flow synthesis could allow for safer handling of nitrated compounds, better reaction control, and easier scalability.

Catalytic Methods: Developing novel catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents, leading to a more sustainable and cost-effective process. researchgate.net

Innovations in Biological Evaluation: To efficiently test the large number of analogues generated through SAR and AI-driven design, high-throughput methodologies are essential.

High-Throughput Screening (HTS): Employing automated HTS platforms to rapidly screen entire libraries of compounds against specific molecular targets in 96- or 384-well plate formats. wikipedia.orgdrugtargetreview.comnih.gov

High-Content Screening (HCS): Using automated microscopy and image analysis (HCS) to assess the effects of compounds on complex cellular phenotypes. wikipedia.org This provides richer, more physiologically relevant data than simple biochemical assays, allowing for the simultaneous measurement of target engagement, cellular toxicity, and effects on subcellular morphology.

Table 4: Comparison of Biological Evaluation Methodologies

Method Throughput Data Output Key Advantage
Traditional Assay Low Single endpoint (e.g., IC50) Detailed mechanistic study.
High-Throughput Screening (HTS) Very High (100,000s of compounds/day) Single endpoint per well Rapidly identifies "hits" from large libraries. wikipedia.org

| High-Content Screening (HCS) | High (10,000s of compounds/day) | Multi-parametric, image-based data | Provides phenotypic context and identifies effects on cell health and morphology. wikipedia.org |

By embracing these advanced research directions, the scientific community can systematically unlock the full therapeutic potential of this compound, paving the way for the development of next-generation medicines.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-5-quinolinylbenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Reagent Selection : Use chlorinating agents like thionyl chloride (SOCl₂) or oxalyl dichloride (C₂Cl₂O₂) to activate the carboxylic acid precursor. For example, SOCl₂ with N-methylacetamide in benzene under reflux (4 hours) achieves 85–90% conversion to benzoyl chloride derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity at lower temperatures (0–20°C), reducing side reactions like hydrolysis .
  • Purification : Isolate the product via vacuum distillation or recrystallization. Monitor purity using HPLC or TLC with UV detection (Rf = 0.5–0.7 in ethyl acetate/hexane).
Reagent Solvent Temperature Yield
SOCl₂ + N-methylacetamideBenzeneReflux85–90%
C₂Cl₂O₂ + DMFDichloromethane50°C70–75%

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Expect aromatic protons in the quinolinyl moiety (δ 8.5–9.0 ppm) and benzamide protons (δ 7.2–8.0 ppm). The nitro group deshields adjacent protons, shifting signals upfield .
  • IR Spectroscopy : Key peaks include C=O stretch (1680–1700 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹), and C-Cl stretch (750–800 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 346.03 (calculated using exact mass tools from ).

Advanced Research Questions

Q. How do competing substitution and elimination pathways affect the synthesis of this compound?

Methodological Answer:

  • Mechanistic Analysis : Chlorination at the 2-position competes with nitro group reduction under acidic conditions. Use DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity .
  • Experimental Validation : Conduct kinetic studies by varying reaction time (1–12 hours) and monitoring intermediates via LC-MS. For example, prolonged heating (>6 hours) with SOCl₂ increases elimination byproducts (e.g., quinoline derivatives) .

Q. What computational strategies can predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). The nitro group may act as a hydrogen bond acceptor, while the quinolinyl moiety enhances lipophilicity .
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F at the 4-position) using descriptors like logP and polar surface area. Data from (similar benzamide derivatives) can train predictive models .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the stability of nitro-substituted benzamides under acidic conditions?

Methodological Answer:

  • Controlled Replication : Reproduce experiments with standardized conditions (e.g., pH 2–4 buffers at 25°C). Monitor degradation via UV-Vis spectroscopy (λ = 320 nm for nitro groups) .
  • Advanced Analytics : Use ²D NMR (HSQC, HMBC) to identify decomposition products, such as amine derivatives from nitro reduction .

Applications in Academic Research

Q. What methodologies enable the use of this compound as a probe in photophysical studies?

Methodological Answer:

  • Fluorescence Quenching : Test nitro group’s electron-withdrawing effect on fluorescence intensity. Compare with non-nitro analogs (e.g., 2-chloro-N-5-quinolinylbenzamide) .
  • Solvatochromism Studies : Measure absorbance shifts in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer transitions .

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Reactant of Route 1
Reactant of Route 1
2-chloro-4-nitro-N-5-quinolinylbenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4-nitro-N-5-quinolinylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.